2-Amino-3-(pyrimidin-5-yl)propanoic acid
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Overview
Description
2-Amino-3-(pyrimidin-5-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a pyrimidine ring attached to the alpha carbon of the amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(pyrimidin-5-yl)propanoic acid typically involves the condensation of pyrimidine derivatives with amino acid precursors. One common method involves the reaction of pyrimidine-5-carboxaldehyde with glycine in the presence of a suitable catalyst under controlled temperature and pH conditions. The reaction is usually carried out in an aqueous or organic solvent, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(pyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.
Scientific Research Applications
2-Amino-3-(pyrimidin-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme-substrate interactions and protein synthesis.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(pyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which can influence the binding affinity and specificity of the compound. The amino acid moiety can also interact with active sites of enzymes, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(pyridin-3-yl)propanoic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Amino-3-(pyrimidin-2-yl)propanoic acid: Similar structure but with the pyrimidine ring attached at a different position.
2-Amino-3-(thiazol-4-yl)propanoic acid: Contains a thiazole ring instead of a pyrimidine ring.
Uniqueness
2-Amino-3-(pyrimidin-5-yl)propanoic acid is unique due to the specific positioning of the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the pyrimidine ring can also impart unique electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-3-pyrimidin-5-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-6(7(11)12)1-5-2-9-4-10-3-5/h2-4,6H,1,8H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFURPNJIXOBVRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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